molecular formula C27H40N2O5Sn B128422 Maleimidoethyl 3-(tri-n-butylstannyl)hippurate CAS No. 158745-44-9

Maleimidoethyl 3-(tri-n-butylstannyl)hippurate

Cat. No. B128422
CAS RN: 158745-44-9
M. Wt: 591.3 g/mol
InChI Key: BNEASIWYAZWSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maleimidoethyl 3-(tri-n-butylstannyl)hippurate, also known as MESH, is a chemical compound that has been widely used in scientific research. It is a derivative of hippuric acid and contains a maleimide group that can be used for conjugation with various biomolecules. MESH is a versatile compound that has found applications in various fields of research, including biochemistry, molecular biology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate is based on its ability to react specifically with thiol groups in biomolecules. The maleimide group in this compound undergoes a Michael addition reaction with the thiol group in the biomolecule, resulting in the formation of a stable thioether bond. This conjugation reaction is highly specific and occurs under mild conditions, making it a valuable tool for bioconjugation.
Biochemical and Physiological Effects:
This compound has no direct biochemical or physiological effects, as it is not a drug or a therapeutic agent. However, its ability to conjugate with biomolecules has been used to develop various bioconjugates for therapeutic and diagnostic applications.

Advantages and Limitations for Lab Experiments

Maleimidoethyl 3-(tri-n-butylstannyl)hippurate has several advantages for lab experiments, including its high specificity for thiol groups, mild reaction conditions, and versatility for conjugation with various biomolecules. However, it also has some limitations, such as the need for a thiol-containing biomolecule for conjugation and the potential for nonspecific reactions with other nucleophiles, such as amines and hydroxyl groups.

Future Directions

There are several future directions for the application of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate in scientific research. One potential direction is the development of new bioconjugates for targeted drug delivery, imaging, and diagnostics. Another direction is the optimization of the synthesis and purification methods for this compound to improve its yield and purity. Additionally, the development of new conjugation chemistries that can complement or improve upon the maleimide-thiol reaction could expand the versatility of this compound for bioconjugation.

Synthesis Methods

The synthesis of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate involves the reaction of hippuric acid with tri-n-butyltin chloride and maleic anhydride. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent, such as ethyl acetate.

Scientific Research Applications

Maleimidoethyl 3-(tri-n-butylstannyl)hippurate has been widely used in scientific research as a tool for conjugation with various biomolecules, such as proteins, peptides, and nucleic acids. The maleimide group in this compound reacts specifically with thiol groups in biomolecules, such as cysteine residues in proteins, to form stable thioether bonds. This conjugation reaction is widely used in the development of bioconjugates for various applications, such as drug delivery, imaging, and diagnostics.

properties

CAS RN

158745-44-9

Molecular Formula

C27H40N2O5Sn

Molecular Weight

591.3 g/mol

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)ethyl 2-[(3-tributylstannylbenzoyl)amino]acetate

InChI

InChI=1S/C15H13N2O5.3C4H9.Sn/c18-12-6-7-13(19)17(12)8-9-22-14(20)10-16-15(21)11-4-2-1-3-5-11;3*1-3-4-2;/h1-2,4-7H,8-10H2,(H,16,21);3*1,3-4H2,2H3;

InChI Key

BNEASIWYAZWSLE-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)NCC(=O)OCCN2C(=O)C=CC2=O

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)NCC(=O)OCCN2C(=O)C=CC2=O

Other CAS RN

158745-44-9

synonyms

3-MIH
maleimidoethyl 3-(tri-n-butylstannyl)hippurate

Origin of Product

United States

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